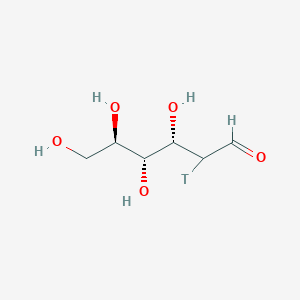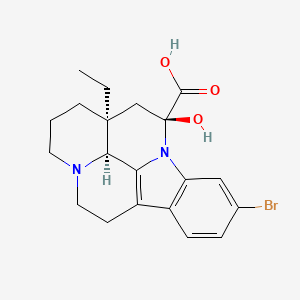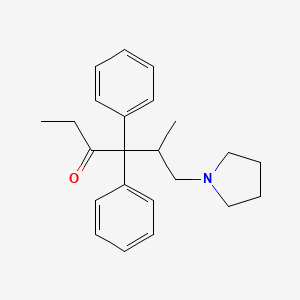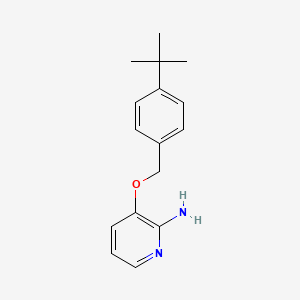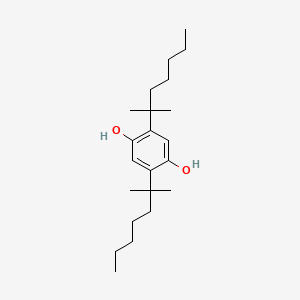
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a benzene ring, with two 2-methylheptan-2-yl groups as substituents. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学研究应用
2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. This compound can interact with free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals .
相似化合物的比较
Similar Compounds
2,5-Bis(2-benzoxazolyl)-hydroquinone: Known for its photochemical properties and used in luminescent materials.
2,5-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol: Exhibits excited state proton transfer (ESPT) characteristics.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential antioxidant properties make it a valuable compound for research and industrial applications .
属性
分子式 |
C22H38O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
2,5-bis(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-7-9-11-13-21(3,4)17-15-20(24)18(16-19(17)23)22(5,6)14-12-10-8-2/h15-16,23-24H,7-14H2,1-6H3 |
InChI 键 |
YDUIJJIDQRTKQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
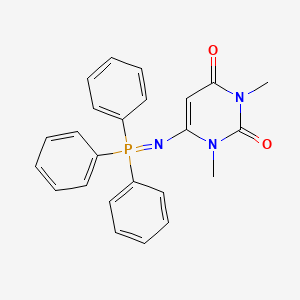
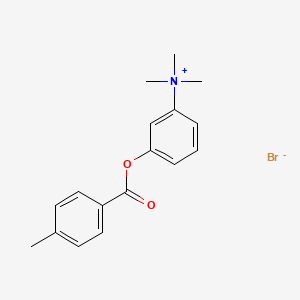
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
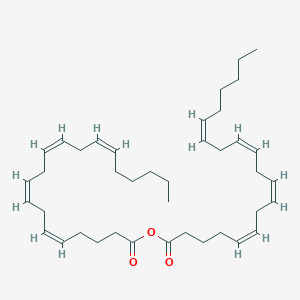
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
